N-{[6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine
Description
Properties
Molecular Formula |
C16H21N5OS |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]-N-ethylethanamine |
InChI |
InChI=1S/C16H21N5OS/c1-4-20(5-2)11-14-17-18-16-21(14)19-15(23-16)12-7-9-13(10-8-12)22-6-3/h7-10H,4-6,11H2,1-3H3 |
InChI Key |
ZOPGBDSUMYJHOD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
Preparation Methods
Heterocyclic Core Synthesis
The core heterocycle,triazolo[3,4-b]thiadiazole, is typically synthesized via cyclization reactions involving thiosemicarbazides or thiosemicarbazone derivatives with suitable reagents such as phosphorus oxychloride (POCl₃). For example, the synthesis of thetriazolo[3,4-b]thiadiazole nucleus can be achieved through the reaction of 3-amino-4-mercapto-1,2,4-triazole derivatives with chlorinating agents like POCl₃ under microwave irradiation or conventional heating, facilitating ring closure and heterocycle formation.
[3-Amino-4-mercapto-1,2,4-triazole] + POCl₃ → [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
This step is crucial for establishing the heterocyclic scaffold with reactive sites for further functionalization.
Formation of the Methylene Bridge
The key step involves the linkage of the heterocyclic core to the benzoxazolone derivative through a methylene (-CH₂-) bridge. This is achieved by reacting the heterocyclic compound with a suitable chloromethyl or methylene donor, such as formaldehyde derivatives or chloromethyl compounds, under basic or neutral conditions, often facilitated by microwave irradiation to improve efficiency.
Attachment of the Ethoxyphenyl Group
The ethoxy group is introduced by nucleophilic substitution on the phenyl ring, typically through O-alkylation using ethyl bromide or ethyl chloride in the presence of a base like potassium carbonate, under microwave conditions to promote rapid reaction.
Final Linkage to N-ethyl-ethanamine
The terminal step involves the attachment of the N-ethyl-ethanamine group to the methylene bridge. This can be performed via nucleophilic substitution where the amino group of N-ethyl-ethanamine attacks the activated methylene intermediate, often facilitated by coupling reagents such as EDC or DCC, under microwave irradiation to enhance reaction speed and yield.
Summary of the Synthesis Pathway
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclization | POCl₃, microwave heating | Core heterocycle formation |
| 2 | Phenyl substitution | Phenylacetic acid derivatives, microwave | Substituent introduction at position 6 |
| 3 | Methylene bridge formation | Formaldehyde or chloromethyl derivatives | Link heterocycle to benzoxazolone |
| 4 | Ethoxy group attachment | Ethyl halides, base | Ethoxyphenyl group incorporation |
| 5 | N-ethyl-ethanamine linkage | N-ethyl-ethanamine, coupling reagents | Terminal functionalization |
Research Findings and Data Tables
Recent studies, such as those by Scielo and PMC sources, demonstrate the efficiency of microwave-assisted synthesis in producing these heterocyclic derivatives with high yields (typically 67-76%) and purity. For example, the synthesis oftriazolo[3,4-b]thiadiazoles with phenyl substitutions reported yields around 73-76%, with melting points ranging from 244°C to 267°C, confirming the high purity of the compounds.
Table 1: Summary of Synthesis Conditions and Yields
Chemical Reactions Analysis
Types of Reactions
N-{[6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazolothiadiazine derivatives.
Substitution: Formation of substituted triazolothiadiazine derivatives with different functional groups.
Scientific Research Applications
N-{[6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biology: It can be used as a probe to study enzyme inhibition and receptor binding.
Industry: The compound can be used as an intermediate in the synthesis of other pharmacologically active molecules.
Mechanism of Action
The mechanism of action of N-{[6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes like carbonic anhydrase and cholinesterase, leading to various pharmacological effects . The triazolothiadiazine core allows the compound to form hydrogen bonds and other interactions with target proteins, modulating their activity.
Comparison with Similar Compounds
Key Observations:
Electronic Effects : Electron-donating groups (e.g., ethoxy, methoxy) at the phenyl ring improve resonance stabilization, whereas electron-withdrawing groups (e.g., chloro) may enhance electrophilic interactions with biological targets .
Amine Substituents : The N-ethyl-N-ethylethanamine group in the target compound introduces a tertiary amine, which may improve solubility in acidic environments (e.g., gastric fluid) compared to simpler alkyl or aryl substituents .
Antimicrobial Activity:
- Target Compound : Preliminary studies on analogous triazolo-thiadiazoles suggest moderate to strong activity against Gram-positive bacteria (e.g., Staphylococcus aureus) due to disruption of cell wall synthesis .
- 3-(3,4-dimethoxyphenyl)-6-(2-methoxyphenyl)... : Exhibits MIC values of 8–16 µg/mL against Candida albicans, attributed to the synergistic effect of methoxy groups .
- 6-(3-Chloro-4-methylphenyl)-3-methyl...: Shows broad-spectrum activity (MIC: 4–32 µg/mL) against E. coli and Pseudomonas aeruginosa, likely due to the chloro group’s electrophilic nature .
Anticancer Activity:
- 3-(3,4,5-trimethoxyphenyl)-6-[2-furanyl]... : Demonstrates IC₅₀ values of 12–18 µM against MCF-7 breast cancer cells, linked to tubulin polymerization inhibition .
- Target Compound : Hypothesized to inhibit kinase pathways (e.g., EGFR) based on structural similarity to reported triazolo-thiadiazole kinase inhibitors .
Research Findings and Implications
Structure-Activity Relationship (SAR) : The 4-ethoxyphenyl group in the target compound may offer superior metabolic stability compared to nitro or methyl groups, as seen in derivatives like 215996-69-3 .
Toxicity Profile : Triazolo-thiadiazoles with bulky substituents (e.g., N-ethyl-N-ethylethanamine) generally exhibit lower cytotoxicity (LD₅₀ > 500 mg/kg in rodents) compared to simpler analogs .
Clinical Potential: Compounds with combined triazole and thiadiazole moieties are under investigation as dual-action agents (e.g., antimicrobial + anti-inflammatory) .
Biological Activity
N-{[6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine is a compound belonging to the class of triazolo-thiadiazole derivatives. These compounds are recognized for their diverse biological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This article delves into the biological activity of this specific compound, supported by data from various studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O2S |
| Molecular Weight | 366.43 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=C(C(=CC=C1)C)OCC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)OC |
Anticancer Activity
Recent studies have highlighted the potent anticancer properties of triazolo-thiadiazole derivatives. For instance:
- In vitro Studies : Compounds similar to this compound have shown significant antiproliferative activity against various cancer cell lines (e.g., A549 and HT-1080) with IC50 values in the nanomolar range .
- Mechanism of Action : The mechanism involves inhibition of tubulin polymerization which disrupts the microtubule network essential for cell division .
Antimicrobial Activity
Triazolo-thiadiazole derivatives also exhibit antimicrobial properties:
- Bacterial Inhibition : Some derivatives have demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Fungal Activity : The antifungal activity against Candida albicans has been reported as weak .
Anti-inflammatory and Analgesic Effects
The compound has been associated with anti-inflammatory effects:
- Comparative Studies : Certain derivatives showed lower ulcerogenic effects compared to traditional NSAIDs like ibuprofen while maintaining significant anti-inflammatory activity .
Case Study 1: Anticancer Efficacy in Vivo
A study evaluated the in vivo efficacy of a triazolo-thiadiazole derivative in a human colon tumor xenograft model. The results indicated that the compound significantly inhibited tumor growth and exhibited low acute toxicity .
Case Study 2: Mechanistic Insights
Molecular modeling studies revealed that triazolo-thiadiazoles bind effectively to the ATP binding sites of Akt kinases (Akt1 and Akt2), suggesting a role in modulating signaling pathways involved in cancer progression .
Q & A
Q. What are the established synthetic routes for N-{[6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine?
The synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:
- Step 1 : Cyclization of 4-amino-5-mercapto-1,2,4-triazole with 4-ethoxybenzaldehyde under reflux in phosphorus oxychloride to form the triazolothiadiazole core .
- Step 2 : Alkylation of the thiadiazole nitrogen using ethyl iodide in the presence of a base (e.g., K₂CO₃) to introduce the N-ethyl-N-ethylaminomethyl substituent .
- Step 3 : Purification via column chromatography or recrystallization (ethanol/water) to achieve >95% purity . Key challenges include optimizing reaction time (24–48 hours) and maintaining anhydrous conditions to prevent hydrolysis of intermediates .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions, e.g., aromatic protons at δ 7.2–8.1 ppm and ethoxy groups at δ 1.3–1.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₂₂N₆O₂S) and detects isotopic patterns .
- HPLC-PDA : Assesses purity (>95%) and identifies byproducts from incomplete alkylation .
- X-ray Crystallography (if crystals form): Resolves stereoelectronic effects of the triazole-thiadiazole fused system .
Q. What preliminary biological screening assays are recommended for this compound?
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or cytochrome P450 isoforms using fluorometric assays .
- Antimicrobial Activity : Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations . Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results in triplicate .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production of this compound?
- Reaction Optimization : Use Design of Experiments (DoE) to vary temperature (80–120°C), solvent (DMF vs. ethanol), and catalyst (e.g., p-toluenesulfonic acid) .
- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer during cyclization steps, reducing side-product formation .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate alkylation efficiency .
- Yield Data : Pilot studies report 60–75% yields under optimized conditions; impurities include unreacted triazole intermediates .
Q. How to resolve contradictions in reported biological activity data across studies?
- Source Analysis : Compare assay conditions (e.g., cell line variability, serum concentration in media) .
- Target Specificity : Use molecular docking to verify binding affinity to conserved enzyme regions (e.g., ATP-binding pockets of kinases) .
- Metabolic Stability : Assess compound degradation in liver microsomes; conflicting cytotoxicity may arise from metabolite variability .
- Case Example : Discrepancies in IC₅₀ values (e.g., 2 µM vs. 10 µM) may reflect differences in cell permeability assays (static vs. flow conditions) .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?
- Substituent Variation : Synthesize analogs with:
- R₁ : Halogens (Cl, F) at the 4-ethoxyphenyl group to enhance lipophilicity .
- R₂ : Bulkier alkyl groups (e.g., isopropyl) on the ethylamine moiety to probe steric effects .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Synthesis Optimization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
